Tremulenolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tremulenolide A is a natural product found in Phellinus tremulae with data available.
Scientific Research Applications
Antifungal and Antibacterial Activities
Tremulenolide A has been identified for its potential antifungal and antibacterial properties. A study isolated this compound from the mangrove-derived fungus Flavodon flavus PSU-MA201 and found it exhibited mild antibacterial and antifungal activities against Staphylococcus aureus and Cryptococcus neoformans (Klaiklay et al., 2013).
Chemical Synthesis
Research has also focused on the chemical synthesis of this compound. A study presented an enantioselective synthesis approach for this compound, featuring efficient transition metal-catalyzed reactions (Ashfeld & Martin, 2005). This development in synthetic methods can facilitate further biological studies and potential pharmaceutical applications.
Cytotoxic Activity
This compound, along with other tremulane sesquiterpenes, was evaluated for cytotoxic activities against various human tumor cell lines. The study indicated that some of these compounds, including this compound, exhibited moderate cytotoxicity, suggesting potential in cancer research (Ying et al., 2013).
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3aS,6S,6aS)-6,8,8-trimethyl-3,3a,4,5,6,6a,7,9-octahydroazuleno[4,5-c]furan-1-one |
InChI |
InChI=1S/C15H22O2/c1-9-4-5-10-8-17-14(16)13(10)12-7-15(2,3)6-11(9)12/h9-11H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 |
InChI Key |
BQADRYZOMNHMRC-AXFHLTTASA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2COC(=O)C2=C3[C@H]1CC(C3)(C)C |
Canonical SMILES |
CC1CCC2COC(=O)C2=C3C1CC(C3)(C)C |
synonyms |
tremulenolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.